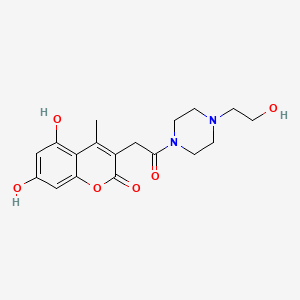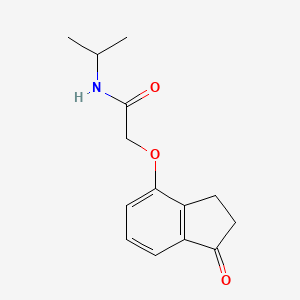
((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline: is a synthetic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its specific stereochemistry and the presence of a pivalamide group, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pivalamide group and the incorporation of the proline moiety. Common reagents used in these reactions include pivaloyl chloride, proline derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and consistency in production.
化学反应分析
Types of Reactions: ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical syntheses.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool in understanding biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may contribute to the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.
作用机制
The mechanism of action of ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
相似化合物的比较
((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-D-proline: This is the enantiomer of the compound and has different stereochemistry.
((S)-3,3-Dimethyl-2-acetamidobutanoyl)-L-proline: This compound has a similar structure but with an acetamide group instead of a pivalamide group.
Uniqueness: ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline is unique due to its specific stereochemistry and the presence of the pivalamide group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C16H28N2O4 |
|---|---|
分子量 |
312.40 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-(2,2-dimethylpropanoylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)11(17-14(22)16(4,5)6)12(19)18-9-7-8-10(18)13(20)21/h10-11H,7-9H2,1-6H3,(H,17,22)(H,20,21)/t10-,11+/m0/s1 |
InChI 键 |
BHKKFWGWNNYXCI-WDEREUQCSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


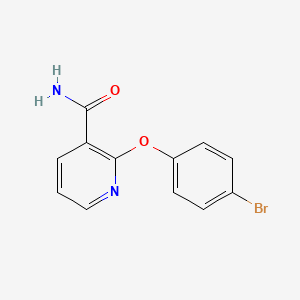
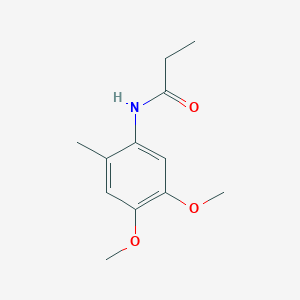
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
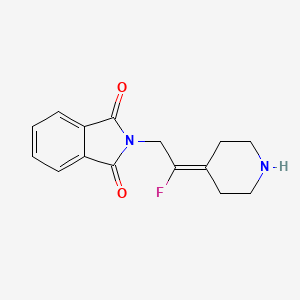
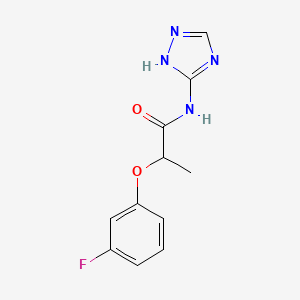
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
